![molecular formula C8H7N5OS B12546998 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 143770-03-0](/img/structure/B12546998.png)
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an azido group at the 2-position and two methyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then subjected to azidation. The azidation process can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.
Copper Catalysts: For cycloaddition reactions.
Major Products Formed
Aminothieno[2,3-d]pyrimidines: Formed by reduction of the azido group.
Triazolothieno[2,3-d]pyrimidines: Formed by cycloaddition reactions.
科学研究应用
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: Utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: Employed in the study of biological systems through bioorthogonal chemistry, where the azido group can be selectively modified in living organisms.
作用机制
The mechanism of action of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one largely depends on its chemical transformations. For instance, when used as a precursor in medicinal chemistry, the azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors. The specific pathways and molecular targets would vary based on the final structure of the synthesized compounds.
相似化合物的比较
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the azido group and thus has different reactivity and applications.
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with an amino group instead of an azido group, leading to different chemical properties and biological activities.
Uniqueness
The presence of the azido group in 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo bioorthogonal reactions also makes it a useful tool in chemical biology.
属性
CAS 编号 |
143770-03-0 |
|---|---|
分子式 |
C8H7N5OS |
分子量 |
221.24 g/mol |
IUPAC 名称 |
2-azido-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N5OS/c1-3-4(2)15-7-5(3)6(14)10-8(11-7)12-13-9/h1-2H3,(H,10,11,14) |
InChI 键 |
HIVRYNWEAMMBIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)N=[N+]=[N-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


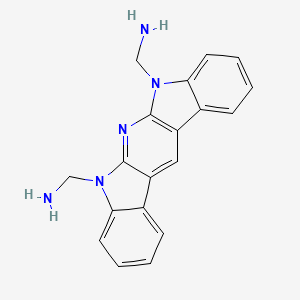
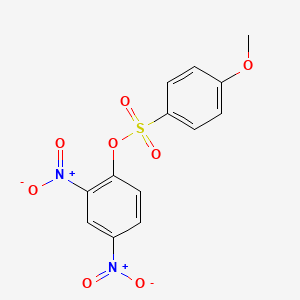
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
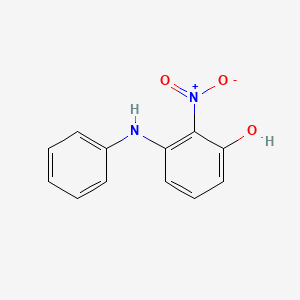
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
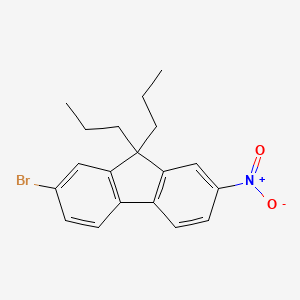
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

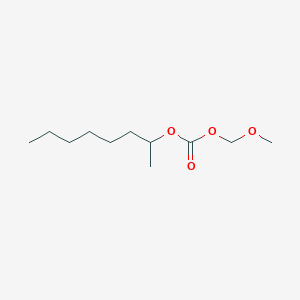
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)

